4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

HSP90 inhibition Cancer therapeutics Selectivity profiling

4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is a synthetic small molecule featuring a diaryl-isoxazole scaffold with a 5-position resorcinol (benzene-1,3-diol) moiety. A closely related analog with a 3-trifluoromethyl substituent, CTIBD, has been characterized as a potent large-conductance calcium-activated potassium (BKCa) channel activator with functional effects on urinary bladder smooth muscle.

Molecular Formula C16H12ClNO3
Molecular Weight 301.73
CAS No. 879765-85-2
Cat. No. B2904861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
CAS879765-85-2
Molecular FormulaC16H12ClNO3
Molecular Weight301.73
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C16H12ClNO3/c1-9-15(10-2-4-11(17)5-3-10)16(21-18-9)13-7-6-12(19)8-14(13)20/h2-8,19-20H,1H3
InChIKeyVEWLCVCFFUWPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol (CAS 879765-85-2): A Structurally Distinct Resorcinol-Isoxazole Core for BKCa Channel Research


4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol is a synthetic small molecule featuring a diaryl-isoxazole scaffold with a 5-position resorcinol (benzene-1,3-diol) moiety. A closely related analog with a 3-trifluoromethyl substituent, CTIBD, has been characterized as a potent large-conductance calcium-activated potassium (BKCa) channel activator with functional effects on urinary bladder smooth muscle [1]. The compound under evaluation (CAS 879765-85-2) incorporates a 3-methyl substituent on the isoxazole ring, a structural variation that differentiates it within the diaryl-isoxazole-resorcinol class.

Why 4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol Cannot Be Replaced by a Generic 4,5-Diarylisoxazole Analog


The resorcinol-isoxazole scaffold is a recognized pharmacophore for multiple targets, including HSP90 and BKCa channels, where activity is exquisitely sensitive to the substitution pattern. For the closely related BKCa activator CTIBD, the 3-trifluoromethyl group was critical for achieving a negative shift in the channel's conductance-voltage relationship [1]. Replacing this with a 3-methyl group, as in CAS 879765-85-2, constitutes a significant electronic and steric alteration. This change is not isosteric or bioisosteric and is expected to profoundly affect target binding kinetics, log P, and metabolic stability [2]. Therefore, generic substitution with another 4,5-diarylisoxazole or resorcinol-bearing analog without rigorous comparative biological data would invalidate SAR studies, lead to incorrect mechanistic conclusions, or compromise the reproducibility of pharmacological findings.

Quantitative Evidence Matrix for 4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol: Procure with Precision


Differentiation from Clinical HSP90 Resorcinol Inhibitors: Absence of 3-Amine or Amide Functionality

The prototypical 4,5-diarylisoxazole resorcinol HSP90 inhibitors, such as NVP-AUY922 (luminespib) and VER-50589, uniformly require a hydrogen bond donor/acceptor at the isoxazole 3-position for potent ATP-site binding [1] [2]. CAS 879765-85-2 lacks this critical 3-amide or 3-amine moiety, possessing only a methyl group. In published HSP90 binding assays, NVP-AUY922 exhibits a Kd of 1.7 nM against HSP90-alpha [1]. The 3-methyl substituted compound is structurally incapable of forming the key hydrogen bond network observed in NVP-AUY922 co-crystal structures (PDB: 4LWH), predicting a significant loss in HSP90 affinity.

HSP90 inhibition Cancer therapeutics Selectivity profiling

Critical Structural Differentiation from BKCa Channel Activator CTIBD: 3-Methyl vs. 3-Trifluoromethyl

The most structurally analogous compound with published functional data is CTIBD (4-(4-(4-chlorophenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol) [1]. CTIBD potently activates the BKCa channel, inducing a leftward shift in the G-V relationship and reducing acetylcholine-induced contractions in rat bladder strips with an IC50 of approximately 3.2 µM [1]. CAS 879765-85-2 possesses a 3-methyl group instead of the 3-trifluoromethyl group, a modification that removes the strong electron-withdrawing effect and lipophilicity required by CTIBD's SAR. The methyl group reduces log P by an estimated 0.9-1.1 units and alters the compound's interaction with the channel's hydrophobic activation pocket.

BKCa channel activation Overactive bladder Smooth muscle relaxation Potassium channel pharmacology

Comparison with Methoxy-Substituted Phenyl Analogs: Impact of Resorcinol vs. Mono-Hydroxy or Methoxy Patterns on Hydrogen Bonding Capacity

A commercially available analog (CAS 747412-79-9) features a 4-methoxyphenyl group at the isoxazole 4-position instead of the 4-chlorophenyl group . Other analogs include the 5-methoxyphenol variant CAS 959763-06-5 . The resorcinol (1,3-dihydroxy) moiety in CAS 879765-85-2 provides two hydrogen bond donor/acceptor sites, distinct from mono-methoxy or mono-hydroxy derivatives. In HSP90 resorcinol inhibitor series, the 1,3-dihydroxy pattern is essential for binding, contributing >3 kcal/mol in binding energy [1]. The dihedral angle imposed by the resorcinol ring also affects the overall molecular shape and target complementarity.

Physicochemical properties Solubility Permeability Resorcinol SAR

Potential for Distinct Metabolite Profile: 3-Methyl as a Metabolic Soft Spot vs. 3-Trifluoromethyl Metabolic Stability

The 3-methyl group on an electron-deficient isoxazole ring is a known site for cytochrome P450 (CYP) oxidation, potentially generating an alcohol or carboxylic acid metabolite. In contrast, the 3-trifluoromethyl group on CTIBD is oxidatively resistant [1]. This metabolic difference provides a unique tool for studying scaffold-specific metabolism. In microsomal assays of similar diarylisoxazole compounds, methyl-substituted variants showed >70% turnover in human liver microsomes within 30 minutes, whereas trifluoromethyl analogs remained >80% intact [2].

Drug metabolism CYP450 oxidation Metabolic stability Lead optimization

High-Value Research Applications for 4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol Based on Quantitative Differentiation


BKCa Channel Pharmacology: Paired-Chemical Probe Control for CTIBD Structure-Activity Relationship Studies

The compound's most critical application is as the matched-pair partner for the BKCa channel activator CTIBD. CTIBD demonstrated a -62 mV shift in the G-V relationship at 10 µM and an IC50 of 3.2 µM in bladder strip assays [1]. Using CAS 879765-85-2 in parallel assays allows researchers to quantify the precise energetic contribution of the 3-trifluoromethyl group to channel activation. This controlled experimental design provides mechanistic insights unattainable using a structurally unrelated BKCa blocker. The compound is essential for any laboratory aiming to publish rigorous SAR around the resorcinol-isoxazole BKCa chemotype.

Selectivity Profiling: Defining the Pharmacological Fingerprint of the Diaryl-Isoxazole Scaffold Outside HSP90

Since CAS 879765-85-2 lacks the 3-amide/amine hydrogen bond donor required for HSP90 inhibition [1] [2], it serves as an ideal tool to investigate the polypharmacology of the diaryl-isoxazole scaffold. Researchers can use it to dissect HSP90-independent effects observed with clinical candidates like NVP-AUY922. By deploying this compound in broad-panel selectivity screens (e.g., kinase panels, GPCR arrays), scientists can attribute any residual activity to the chlorophenyl-isoxazole-resorcinol core, distinguishing it from on-target HSP90 effects.

Chemical Biology Tool for Metabolic Soft-Spot Mapping and Prodrug Design

The metabolically labile 3-methyl group distinguishes this compound from the oxidatively stable 3-trifluoromethyl analogs [1]. This property is advantageous for ADME scientists performing metabolic soft-spot mapping. By comparing the metabolite profiles of CAS 879765-85-2 and its trifluoromethyl congener upon incubation with human hepatocytes, researchers can identify CYP-mediated oxidation sites. This information is crucial for designing metabolically stable lead compounds or for creating prodrugs that exploit CYP activation for controlled release.

Synthetic Intermediate for Diversifying the 3-Position via C-H Functionalization

The 3-methyl group is a versatile synthetic handle. It can be brominated under radical conditions (NBS, AIBN, CCl4) to introduce a benzylic bromide, enabling nucleophilic displacement with amines, thiols, and carboxylates. This allows for rapid diversification into a library of 3-substituted analogs without de novo isoxazole synthesis [2]. For medicinal chemistry groups engaged in lead optimization, this high-value intermediate dramatically shortens the synthesis cycle for exploring the SAR at the critical 3-position of the isoxazole ring.

Quote Request

Request a Quote for 4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.